molecular formula C14H9BrN2O2 B13528147 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13528147
M. Wt: 317.14 g/mol
InChI Key: SKJXUVRASVIPLF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

5-bromo-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H9BrN2O2/c15-10-3-4-11-12(6-10)14(19)17(13(11)18)8-9-2-1-5-16-7-9/h1-7H,8H2

InChI Key

SKJXUVRASVIPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromophthalic Anhydride

  • Starting Material: Phthalic anhydride or phthalic acid.
  • Bromination: Electrophilic aromatic substitution using bromine (Br2) or N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid) at controlled temperature to selectively brominate the 5-position.
  • Isolation: Recrystallization or chromatographic purification to obtain pure 5-bromophthalic anhydride.

Synthesis of Pyridin-3-ylmethylamine

  • Commercially available or synthesized by reduction of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid derivatives using standard reductive amination or reduction protocols.

Condensation to Form 5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

  • Procedure: Mix equimolar amounts of 5-bromophthalic anhydride and pyridin-3-ylmethylamine in DMF or another suitable solvent.
  • Reaction Conditions: Heat at 100–150 °C for several hours under inert atmosphere.
  • Work-up: Cool the reaction mixture, precipitate the product by addition of water or ice, filter, and purify by recrystallization or chromatography.

Data Table Summarizing Preparation Methods

Step Starting Materials Reagents/Conditions Yield (%) Notes
1 Phthalic anhydride + Br2 or NBS Bromination in acetic acid, 0–25 °C 70–85 Selective bromination at 5-position
2 3-Pyridinecarboxaldehyde + NH3 or reductant Reductive amination or reduction 60–80 Pyridin-3-ylmethylamine synthesis
3 5-Bromophthalic anhydride + pyridin-3-ylmethylamine Heating in DMF or DMSO, 100–150 °C 65–90 Formation of isoindole-1,3-dione ring via condensation

Analysis of Preparation Methods

  • Efficiency: The direct condensation method (Route A) is straightforward and yields the target compound in good yield with minimal purification steps.
  • Selectivity: Bromination conditions must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • Scalability: The synthetic steps use readily available reagents and solvents, making the process scalable for research and development.
  • Purity: Final purification by recrystallization or chromatography ensures high purity, critical for biological evaluation.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The bromine atom, positioned ortho to the isoindole core, acts as a leaving group in nucleophilic aromatic substitution (SNAr) or elimination reactions. Its reactivity is influenced by the electron-withdrawing nature of the isoindole-1,3-dione moiety, which activates the ring for substitution. Potential nucleophiles (e.g., amines, alcohols) could replace bromine, forming novel derivatives.

Carbonyl Group Reactivity

The isoindole-1,3-dione core contains two reactive ketone groups:

  • Nucleophilic Attack : The carbonyls may undergo Michael addition or enolate formation , enabling reactions with electrophiles (e.g., aldehydes, ketones).

  • Ring-Opening : Under basic or acidic conditions, the cyclic imide could hydrolyze to form diacid or diamine intermediates .

Pyridine Ring Interactions

The pyridin-3-yl methyl group participates in π-π stacking or hydrogen bonding , influencing the compound’s stability and reactivity. Its electron-deficient nature may facilitate coordination chemistry or aromatic substitution reactions .

Comparison of Reaction Conditions

Reaction TypeConditions/ReagentsYield/OutcomeSource
BrominationBrominating agent (e.g., Br₂)Introduction of bromine substituent
CyclizationAcidic/basic conditions, heatFormation of isoindole core
Nucleophilic SubstitutionNucleophile (e.g., NH₃, RO⁻), solvent (e.g., DMSO)Replacement of bromine
Carbonyl HydrolysisH₂O, acid/base catalystRing-opening to diacid/diamine

Stability and Handling

The compound is stable under standard conditions but requires cautious handling due to bromine’s reactivity. Solubility in organic solvents facilitates reaction workups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological properties. Research may include screening for activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isoindole-Dione Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridin-3-ylmethyl Bromo C₁₄H₉BrN₂O₂ 329.15 Potential pharmaceutical intermediate
ZHAWOC6017 (5-Amino-2-[(3-fluorophenyl)methyl]-isoindole-dione) 3-Fluorophenylmethyl Amino C₁₅H₁₁FN₂O₂ 282.26 Yellow solid; 42% yield; NMR/HRMS confirmed
ZHAWOC1246 (5-Amino-2-[(2-fluorophenyl)methyl]-isoindole-dione) 2-Fluorophenylmethyl Amino C₁₅H₁₁FN₂O₂ 282.26 Similar synthesis and characterization
5-[(2-Aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-isoindole-dione 2,6-Dioxopiperidin-3-yl (2-Aminoethyl)(methyl)amino C₁₉H₂₁N₅O₄ 383.40 Higher molecular weight; modified solubility
2-{[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methyl}-isoindole-dione 1-(4-Bromophenyl)-1H-pyrazol-3-ylmethyl None C₁₈H₁₂BrN₃O₂ 390.21 Bromophenyl group enhances lipophilicity

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • Bromine vs. Amino Groups: The bromine atom in the target compound increases steric bulk and electron-withdrawing effects compared to the amino group in ZHAWOC6017 and ZHAWOC1244. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
  • Aromatic Ring Variations :

    • The pyridin-3-ylmethyl group in the target compound introduces a heteroaromatic ring, enabling π-π stacking interactions absent in fluorophenylmethyl analogs. This could enhance binding to aromatic residues in proteins .
    • Fluorophenylmethyl groups (ZHAWOC6017/1246) confer metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Biological Activity

5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 348125-24-6) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H9BrN2O2\text{C}_{14}\text{H}_{9}\text{BrN}_{2}\text{O}_{2}

Key Characteristics:

  • Molecular Weight: 305.14 g/mol
  • Purity: 95%

This compound features a bromine atom and a pyridine ring, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF7< 20
HCT116< 15
A431< 25

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The presence of the bromine atom in the structure may enhance its antibacterial properties by increasing lipophilicity and facilitating cell membrane penetration.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Interference with Cell Signaling Pathways: It could disrupt signaling pathways that promote cell survival and proliferation.
  • Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of isoindole derivatives in a series of in vitro assays. The results indicated that modifications to the pyridine ring significantly influenced anticancer activity. For example, substituents at specific positions on the pyridine ring enhanced potency against breast cancer cell lines compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione to improve yield and purity?

  • Methodological Approach :

  • Use regioselective bromination and coupling reactions under controlled conditions (e.g., inert atmosphere, optimized temperature).
  • Employ catalysts like palladium complexes for cross-coupling reactions, as suggested for structurally related pyridine derivatives in synthetic protocols .
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and minimize side products.
  • Purify the final product using column chromatography with gradients of ethyl acetate/hexane or recrystallization from polar aprotic solvents .

Q. What analytical techniques are critical for characterizing this compound, and how should they be applied?

  • Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the substitution pattern of the pyridine and isoindole rings. Pay attention to coupling constants for stereochemical assignments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and bromine isotopic patterns.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry if single crystals are obtainable .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Approach :

  • Perform solubility tests in common solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis.
  • Evaluate stability via accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition by HPLC or NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Approach :

  • Synthesize analogs with modifications to the pyridine or isoindole moieties (e.g., replacing bromine with other halogens or altering substituents on the pyridine ring).
  • Test analogs against target enzymes (e.g., kinases, hydrolases) using fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity .
  • Correlate electronic (Hammett constants) or steric (molecular volume) parameters with activity trends .

Q. What computational strategies are effective for predicting the reactivity or binding modes of this compound?

  • Methodological Approach :

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites for electrophilic/nucleophilic attacks.
  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with protein targets, focusing on key residues in active sites .
  • Validate predictions with experimental data (e.g., kinetic assays or crystallographic structures) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Approach :

  • Replicate assays under standardized conditions (e.g., buffer composition, incubation time) to rule out protocol variability.
  • Use orthogonal assays (e.g., enzymatic activity vs. cellular viability) to confirm target specificity.
  • Investigate off-target effects via chemoproteomics or RNA interference (RNAi) screens .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Approach :

  • Use ADP-Glo™ or TR-FRET assays to measure kinase activity inhibition.
  • Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) to validate assay robustness.
  • Perform dose-response experiments to calculate IC50_{50} values and assess potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.